Comparative Cytotoxicity of Ganoderenic Acid E vs. Ganoderic Acid Analogs in L1210 Cells
In a head-to-head study evaluating the cytotoxicity of 20 lanostane triterpenes from Ganoderma lingzhi against murine lymphocytic leukemia L1210 cells, Ganoderenic acid E demonstrated moderate but distinct activity [1]. Its potency is markedly lower than the most active compound in the study (Ganoderic acid D, IC50 = 3.67 µM) but over 20-fold higher than the least active compound (Ganoderenic acid D, IC50 = 27,094.48 µM). This positions Ganoderenic acid E as a mid-range comparator, making it a valuable tool for SAR studies requiring a baseline or reference point for less potent, but structurally distinct, analogs [1].
| Evidence Dimension | Inhibition of cell proliferation (IC50) |
|---|---|
| Target Compound Data | 135.46 μmol/L |
| Comparator Or Baseline | Ganoderic acid D (IC50 = 3.67 μmol/L), Ganoderic acid C6 (IC50 = 2,793.27 μmol/L), Ganoderic acid I (IC50 = 39.54 μmol/L), etc. |
| Quantified Difference | Target compound is 37-fold less potent than Ganoderic acid D, but 20.6-fold more potent than Ganoderic acid C6. |
| Conditions | Murine lymphocytic leukemia L1210 cell line; MTT assay; 48-hour treatment [1]. |
Why This Matters
This quantifies the specific activity of Ganoderenic acid E within its class, allowing researchers to select it as a defined mid-potency comparator for structure-activity relationship (SAR) studies.
- [1] Yang M, Yue YW, Zhang JS, Tang QJ, Feng N, Han W. A preliminary investigation on anti-tumor structure-activity relationship of lanostane triterpenes from Ganoderma spp. Mycosystema. 2022;41(9):1519. View Source
